![molecular formula C12H13NO B1298486 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde CAS No. 66727-64-8](/img/structure/B1298486.png)
1-Ethyl-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, which is a group of heterocyclic aromatic organic compounds. Indoles are characterized by a fused pyrrole and benzene ring structure and are known for their presence in many natural products and pharmaceuticals. Although the provided papers do not directly discuss this compound, they offer insights into the chemistry of related indole carbaldehydes, which can be useful for understanding the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of indole derivatives often involves nucleophilic substitution reactions, as demonstrated in the first paper, where 1-methoxy-6-nitroindole-3-carbaldehyde is used as an electrophile to produce 2,3,6-trisubstituted indoles . This suggests that similar strategies could potentially be applied to synthesize this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Indole derivatives typically have a planar structure due to the conjugated system of the fused rings. The substitution pattern on the indole ring can influence the electronic distribution and, consequently, the reactivity of the molecule. The presence of an ethyl and a methyl group on the 1 and 2 positions of this compound would likely affect its electronic properties and steric hindrance, which could be important for its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The second paper describes the reaction of indole-3-carbaldehyde with epichlorohydrin to form a compound with an oxirane ring, which further reacts with various nucleophiles . This indicates that indole-3-carbaldehydes can participate in ring-opening reactions and can be functionalized to produce a diverse range of products. The specific reactions of this compound would depend on its unique structure, but it is reasonable to assume that it could undergo similar types of chemical transformations.
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of this compound, general properties of indole derivatives can be inferred. These compounds are typically solid at room temperature and may exhibit fluorescence. Their solubility in organic solvents and water can vary depending on the substitution pattern. The chemical properties, such as acidity, basicity, and reactivity, are influenced by the substituents on the indole ring and the presence of the aldehyde functional group.
Scientific Research Applications
Green and Sustainable Nanocatalysis
1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, as a derivative of indole-3-carbaldehyde, plays a pivotal role in green and sustainable chemistry. It's a key synthon in organic chemistry and is involved in knoevenagel condensation reactions. The synthesis of knoevenagel condensed products of indole-3-carbaledehydes showcases advantages in terms of yields, reaction time, and environmental benefits. This compound has also been noted for its potential applications as anti-tumor, antimicrobial, and anti-inflammatory agents (Madan, 2020).
Antimicrobial Activity
The antimicrobial properties of derivatives of indole-3-carbaldehyde have been explored extensively. Compounds synthesized through the condensation of derivatives of this chemical exhibit notable antimicrobial activities against a variety of pathogens, showcasing its potential in developing new antimicrobial agents (Vijaya Laxmi & Rajitha, 2010).
Tyrosinase Inhibition
Indole-3-carbaldehyde has been isolated as a significant tyrosinase inhibitor, indicating its use in addressing hyperpigmentation and related conditions. It shows promise in inhibiting melanin production, a crucial step in the treatment of pigmentary disorders (Shimizu et al., 2003).
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of various heterocyclic compounds, serving as a precursor in numerous reactions. It is particularly noted for its role in the synthesis of indole derivatives with potential antiproliferative activities, indicating its significance in medicinal chemistry (Suzdalev & Den’kina, 2011).
Indole Derivatives from Marine Sources
Natural derivatives of indole-3-carbaldehyde have been isolated from marine sources, such as marine sponges. These derivatives open avenues for the discovery of new compounds with potential pharmaceutical applications (Abdjul et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is the aryl hydrocarbon receptor in intestinal immune cells . This receptor plays a crucial role in cell biology, particularly in the immune response .
Mode of Action
This compound acts as a receptor agonist at the aryl hydrocarbon receptor . This interaction stimulates the production of interleukin-22, which facilitates mucosal reactivity .
Biochemical Pathways
Indole derivatives, to which this compound belongs, are known to have diverse biological activities . They can bind with high affinity to multiple receptors, which can lead to various downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the aryl hydrocarbon receptor . This interaction leads to the production of interleukin-22, which can have various effects on the immune response .
Future Directions
The compound “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” and its derivatives have significant potential in the field of medicinal and pharmaceutical chemistry . They are efficient chemical precursors for generating biologically active structures, offering access to complex molecules . This suggests a promising future direction in the exploration and development of new pharmaceutical compounds.
properties
IUPAC Name |
1-ethyl-2-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZNBOCUQMXJFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359288 |
Source
|
Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66727-64-8 |
Source
|
Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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